The Chemical Architecture and Biocatalytic Synthesis of Hexanoic Acid, 1-Methylheptyl Ester
The Chemical Architecture and Biocatalytic Synthesis of Hexanoic Acid, 1-Methylheptyl Ester
Executive Summary
In the fields of synthetic organic chemistry and flavor/fragrance formulation, the esterification of medium-chain fatty acids with secondary alcohols yields compounds of profound organoleptic and biological significance. Hexanoic acid, 1-methylheptyl ester —systematically referred to as 2-octyl hexanoate —is a prime example. This chiral ester demonstrates how minor stereochemical variations dictate macroscopic biological interactions, specifically in olfactory receptor binding.
This whitepaper provides an in-depth technical analysis of 2-octyl hexanoate, exploring its structural identity, structure-odor relationships, and the causality behind its enantioselective biocatalytic synthesis.
Chemical Identity & Structural Elucidation
Hexanoic acid, 1-methylheptyl ester is formed via the condensation of hexanoic (caproic) acid and 2-octanol. The presence of a stereocenter at the C2 position of the octyl moiety means the compound exists as two distinct enantiomers: the (2S)-(+) and (2R)-(-) configurations.
It is critical for researchers to distinguish this compound (CAS: 29803-24-5) from its structural isomer, 2-ethylhexyl hexanoate (CAS: 16397-75-4), which lacks the specific chiral dynamics and organoleptic profile of the 1-methylheptyl derivative. In nature, 2-octyl hexanoate has been identified as a key volatile organic compound (VOC) in the phytochemistry of medicinal plants such as Heracleum sphondylium, contributing to their complex aroma profiles and potential antimicrobial properties (1).
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics of the compound:
| Property | Value / Description |
| IUPAC Name | Octan-2-yl hexanoate |
| Synonyms | 2-Octyl hexanoate; Hexanoic acid, 1-methylheptyl ester |
| CAS Registry Number | 29803-24-5 |
| Molecular Formula | C₁₄H₂₈O₂ |
| Molecular Weight | 228.37 g/mol |
| LogP (o/w) | ~5.72 (Highly lipophilic) |
| Odor Profile: (2S)-(+)-Enantiomer | Intensive pure fruit, reminiscent of raspberries |
| Odor Profile: (2R)-(-)-Enantiomer | Herbaceous, green, earthy |
Organoleptic Properties & Chiral Recognition Logic
The human olfactory system is highly stereoselective. The enantiomers of 2-octyl hexanoate exhibit a phenomenon known as chiral odor discrimination. According to foundational stereochemical odor research (2), the (2S)-(+) enantiomer binds to specific olfactory receptors to trigger a G-protein coupled cAMP cascade interpreted by the olfactory bulb as a sweet, raspberry-like fruit note. Conversely, the (2R)-(-) enantiomer binds to a different chiral pocket, yielding a distinctly herbaceous and green perception.
Fig 1. Chiral discrimination of 2-octyl hexanoate enantiomers by olfactory receptors.
Biocatalytic Synthesis via Enzymatic Kinetic Resolution (EKR)
Standard Fischer esterification utilizing strong acids (e.g., H₂SO₄) and heat leads to the racemization of the chiral center, producing a racemic mixture with a "muddy" organoleptic profile. To isolate the high-value enantiomers, Application Scientists employ Enzymatic Kinetic Resolution (EKR) using lipases such as Candida antarctica Lipase B (CALB).
The Causality of Biocatalyst Selection: Lipases are utilized because they undergo interfacial activation in non-aqueous media (like n-hexane), opening a hydrophobic "lid" to expose the catalytic triad. Furthermore, CALB strictly obeys Kazlauskas' rule for secondary alcohols. The steric hindrance within the enzyme's active site preferentially accommodates the (R)-enantiomer of 2-octanol. Consequently, the enzyme selectively acylates the (R)-alcohol with hexanoic acid to form (2R)-(-)-2-octyl hexanoate, leaving the (2S)-(+)-2-octanol unreacted (3).
Fig 2. Lipase-catalyzed enzymatic kinetic resolution of 2-octyl hexanoate.
Experimental Protocol: Self-Validating Biocatalytic Synthesis
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates thermodynamic controls and an internal quality control feedback loop to guarantee enantiomeric purity.
Phase 1: Reaction Setup
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Substrate Preparation: Dissolve 50 mM of racemic 2-octanol and 50 mM of hexanoic acid in 10 mL of anhydrous n-hexane. Causality: Anhydrous non-polar solvent is required to force the lipase into its active, open-lid conformation while suppressing the reverse hydrolysis reaction.
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Moisture Sequestration: Add 100 mg of activated 3 Å molecular sieves to the reaction vessel. Causality: Esterification produces water as a byproduct. Removing water continuously shifts the thermodynamic equilibrium toward product formation (Le Chatelier's Principle).
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Biocatalyst Addition: Introduce 50 mg of immobilized CALB (e.g., Novozym 435).
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Incubation: Seal the vessel and incubate in an orbital shaker at 150 rpm and 40 °C for 24 hours. Causality: 40 °C provides optimal kinetic energy for the reaction rate without risking thermal denaturation of the enzyme's tertiary structure.
Phase 2: Validation & Quality Control (Self-Validating Loop)
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Sampling: Withdraw a 50 µL aliquot at the 12-hour and 24-hour marks.
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Derivatization: Treat the aliquot with acetic anhydride to acetylate the unreacted 2-octanol. Causality: This prevents peak tailing during gas chromatography.
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Chiral GC Analysis: Inject the sample into a Gas Chromatograph equipped with a cyclodextrin-based chiral capillary column.
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System Validation Gate: Calculate the Enantiomeric Ratio (E-value) based on the enantiomeric excess of the substrate ( ees ) and product ( eep ).
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Pass Condition: If E > 100, the biocatalyst's structural integrity is confirmed, and the kinetic resolution is successful. Proceed to Phase 3.
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Fail Condition: If E < 20, the system flags moisture contamination or thermal degradation. The protocol dictates immediate abortion and restart.
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Phase 3: Downstream Processing
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Filtration: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed with hexane and reused).
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Separation: Concentrate the filtrate under reduced pressure. Separate the highly lipophilic (2R)-(-)-2-octyl hexanoate from the unreacted (2S)-(+)-2-octanol using silica gel column chromatography (Eluent: 95:5 Hexane/Ethyl Acetate).
References
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Leffingwell, J. C. "The 2-Octyl hexanoates: Chirality & Odour Perception." Leffingwell & Associates. Available at:[2]
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Ruela, H. S., et al. "Non-linear Tendency Between Acyl Chain Length and Selectivity in Enzymatic Deacylation of Carboxylic Esters in Batch." Biotechnology and Bioengineering. Available at:[3]
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Buema, G., et al. "Insight into Romanian Wild-Grown Heracleum sphondylium: Development of a New Phytocarrier Based on Silver Nanoparticles with Antioxidant, Antimicrobial and Cytotoxicity Potential." ResearchGate. Available at:[1]
